molecular formula C18H19NO2 B13939793 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide CAS No. 59512-21-9

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide

Cat. No.: B13939793
CAS No.: 59512-21-9
M. Wt: 281.3 g/mol
InChI Key: ICEJJANOGABWPA-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a synthetic amide derivative derived from ketoprofen (2-(3-benzoylphenyl)propionic acid), a non-steroidal anti-inflammatory drug (NSAID) . The compound replaces the carboxylic acid group of ketoprofen with a dimethyl-substituted propionamide moiety. This structural modification aims to enhance bioavailability, reduce gastrointestinal toxicity (e.g., ulcerogenicity), and improve target specificity .

Properties

CAS No.

59512-21-9

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N,N-dimethylpropanamide

InChI

InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3

InChI Key

ICEJJANOGABWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.

    Reduction: Formation of benzoylphenyl alcohols.

    Substitution: Formation of various substituted benzoylphenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Amide Substituents: The dimethyl group in 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide likely enhances lipophilicity compared to bulkier substituents (e.g., indole or morpholino groups in ). This may improve membrane permeability but reduce target specificity .
  • Backbone Modifications: Replacing propionamide with acetamide (as in ) shortens the carbon chain, altering molecular weight (267.32 vs.
  • Salt Forms : Cyclohexylammonium salts () improve stability for industrial applications but lack pharmacological data .

Pharmacological Activity

Key Findings :

  • Anti-Inflammatory Activity : Hydroxyimine amides () retain ketoprofen’s efficacy with reduced gastrointestinal toxicity, suggesting that N,N-dimethylpropionamide may similarly balance activity and safety .
  • Anticancer Potential: Indole-substituted analogs () inhibit Hedgehog signaling, a pathway critical in cancer progression, at nanomolar concentrations .

Physicochemical Properties

Table 3: Physicochemical Comparison
Property 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide (Hypothetical) 2-(3-Benzoylphenyl)-N,N-dimethylacetamide Ketoprofen
Molecular Weight ~280–300 (estimated) 267.32 254.28
pKa ~-0.6 (estimated) -0.62 4.0 (carboxylic acid)
LogP (Lipophilicity) Higher than ketoprofen 2.8 (estimated) 1.1
Solubility Low aqueous solubility Low Moderate (pH-dependent)

Implications :

  • The dimethylamide group increases lipophilicity (LogP > 2), favoring blood-brain barrier penetration for CNS-targeted therapies but complicating formulation .
  • Lower ulcerogenicity compared to ketoprofen is attributed to the absence of a free carboxylic acid group .

Biological Activity

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can be represented by the following structural formula:

  • Chemical Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • SMILES Notation : CC(=O)N(C)C(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C

This compound features a benzoyl group and a dimethylpropionamide moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that 2-(3-benzoylphenyl)-N,N-dimethylpropionamide exhibits significant anticancer activity. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound demonstrated an IC50 value indicative of potent cytotoxicity, suggesting its potential as a therapeutic agent in oncology.

Cell Line IC50 (µM) Reference
HepG212.5
A54915.0

The mechanism by which 2-(3-benzoylphenyl)-N,N-dimethylpropionamide exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This process is mediated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various derivatives of benzoylphenyl compounds, including 2-(3-benzoylphenyl)-N,N-dimethylpropionamide. The results indicated that modifications in the benzoyl group significantly influenced the activity against cancer cell lines, highlighting structure-activity relationships (SAR) .
  • In Vivo Studies : Preliminary in vivo studies have begun to assess the compound's efficacy in animal models of cancer. Early results indicate a reduction in tumor size and improved survival rates in treated groups compared to controls.
  • Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents. For example, when used alongside Sorafenib, enhanced antiproliferative effects were observed, suggesting potential for combination therapies .

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